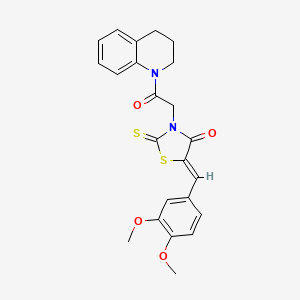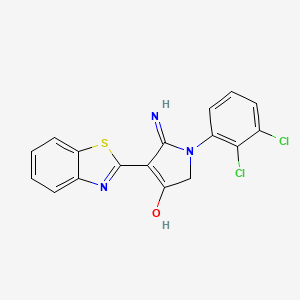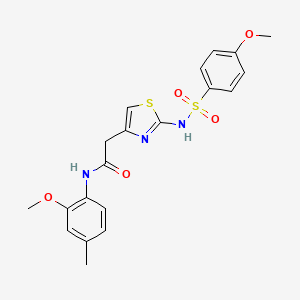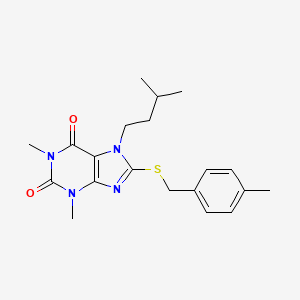
7-isopentyl-1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-isopentyl-1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione, also known as compound X, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound belongs to the family of purine analogs and has been shown to exhibit significant biological activity.
Mecanismo De Acción
The mechanism of action of 7-isopentyl-1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione X is still under investigation. However, it has been proposed that it exerts its biological activity by inhibiting the activity of certain enzymes, including xanthine oxidase, which is involved in the production of reactive oxygen species. Moreover, 7-isopentyl-1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione X has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Compound X has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. Moreover, 7-isopentyl-1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione X has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound X has several advantages and limitations for lab experiments. Its synthetic route is well-established, and it is readily available in large quantities. Moreover, it exhibits potent biological activity at low concentrations, making it an ideal candidate for in vitro and in vivo studies. However, the 7-isopentyl-1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione's stability and solubility can be a limiting factor, and it requires specialized storage and handling conditions.
Direcciones Futuras
There are several future directions for the research on 7-isopentyl-1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione X. One potential area of study is its use in combination with other drugs to enhance its therapeutic efficacy. Moreover, the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties could lead to the discovery of more potent and selective 7-isopentyl-1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-diones. Additionally, the investigation of the 7-isopentyl-1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione's mechanism of action and its effect on various signaling pathways could provide insights into its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 7-isopentyl-1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione X involves a multi-step process that includes the reaction of 4-chlorobenzyl mercaptan with 7-isopentyl-1,3-dimethylxanthine, followed by the reaction with phosgene and ammonium hydroxide. The final product is obtained after purification and isolation using various chromatographic techniques.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential use in the treatment of various diseases, including cancer, viral infections, and neurological disorders. It has been shown to exhibit potent antiviral and anticancer activity by inhibiting the replication of the virus and cancer cells. Moreover, 7-isopentyl-1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione X has been demonstrated to have a neuroprotective effect by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
1,3-dimethyl-7-(3-methylbutyl)-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-13(2)10-11-24-16-17(22(4)20(26)23(5)18(16)25)21-19(24)27-12-15-8-6-14(3)7-9-15/h6-9,13H,10-12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVKMOLIRZENSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(N2CCC(C)C)C(=O)N(C(=O)N3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isopentyl-1,3-dimethyl-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


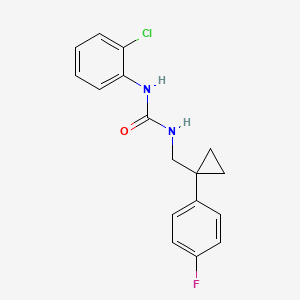
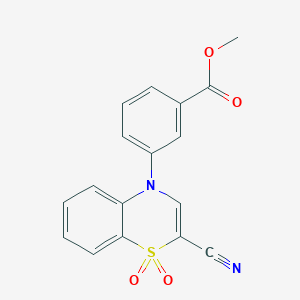
![N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2361103.png)

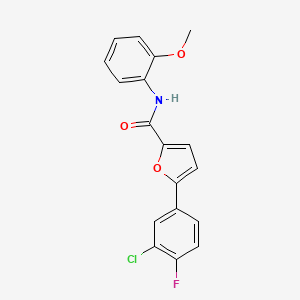

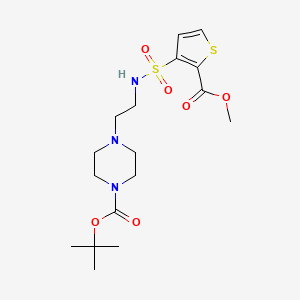
![6-Methoxy-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2361112.png)
![(2E)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2361113.png)
